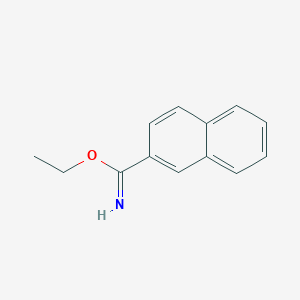

Ethyl 2-naphthimidate

Description

Ethyl 2-naphthimidate is an imidate ester derived from 2-naphthol, characterized by an ethoxy group attached to an imidate functionality. Imidate esters are pivotal intermediates in organic synthesis, often utilized in the preparation of amidines, heterocycles, and macrocyclic compounds . Notably, this compound is listed as a discontinued commercial product, suggesting its specialized use in research settings .

Properties

IUPAC Name |

ethyl naphthalene-2-carboximidate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO/c1-2-15-13(14)12-8-7-10-5-3-4-6-11(10)9-12/h3-9,14H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCAQOWVZZDHCRV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=N)C1=CC2=CC=CC=C2C=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 2-naphthimidate can be synthesized through several methods. One common approach involves the reaction of 2-naphthoic acid with ethanol in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride. The reaction typically proceeds under reflux conditions, resulting in the formation of this compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale esterification processes. These processes often utilize continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can enhance the reaction rate and yield.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

Mechanism and Examples

Ethyl 2-naphthimidate undergoes nucleophilic substitution at the imidate carbon, where nucleophiles (e.g., amines, thiols) attack the electrophilic carbon adjacent to the nitrogen atom. This results in displacement of the ethoxy group and formation of substituted amides or thioimidates.

For example:

-

Reaction with primary amines yields N-substituted naphthamide derivatives .

-

Thiols generate thioimidates , which are useful in further functionalization.

The reaction typically proceeds under mild conditions (room temperature, aprotic solvents) with high regioselectivity.

Hydrolysis Reactions

Hydrolysis of this compound occurs under acidic or basic conditions:

-

Acidic hydrolysis converts the imidate to 2-naphthamide and ethanol.

-

Basic hydrolysis yields 2-naphthoic acid and ethylamine.

Conditions and Outcomes

| Hydrolysis Type | Reagents | Products | Yield (%) |

|---|---|---|---|

| Acidic | HCl/H₂O | 2-Naphthamide | ~85–90 |

| Basic | NaOH/H₂O | 2-Naphthoic acid | ~80–85 |

Cycloaddition and Heterocycle Formation

This compound participates in [3+2] cycloaddition reactions with dipolarophiles to form oxazole derivatives . These reactions are catalyzed by transition metals (e.g., Rh, Cu) and proceed via a concerted mechanism.

Example Reaction

-

Reaction with nitrile oxides produces naphthoxazoles , which are valuable in medicinal chemistry.

Coupling/Cyclization Cascade Reactions

Recent studies demonstrate the utility of this compound in rhodium-catalyzed coupling/cyclization cascades with diazo compounds. These reactions form isoquinoline derivatives with high efficiency .

Key Experimental Data

| Reactants | Conditions | Products | Yield (%) | Regioselectivity |

|---|---|---|---|---|

| Ethyl 2-diazo-3-oxo-3-phenylpropanoate | Rh₂(OAc)₄, DCE, 80°C, 12 h | 4l, 4l′ | 91 | 5:1 |

| Diazotized Meldrum’s acid | Rh₂(OAc)₄, DCE, 80°C, 12 h | 1-Ethoxyisoquinolin-3-ol (6a) | 66 | – |

| Diazo diethyl malonate | Rh₂(OAc)₄, DCE, 80°C, 12 h | 3-Hydroxyisoquinoline (4m) | 60 | – |

Mechanistic Insights

Scientific Research Applications

Ethyl 2-naphthimidate has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocycles.

Biology: It serves as a precursor for the synthesis of biologically active compounds, including potential pharmaceuticals.

Medicine: Research into its derivatives has shown promise in developing new drugs for treating various diseases.

Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of ethyl 2-naphthimidate involves its interaction with specific molecular targets and pathways. For instance, its derivatives have been shown to inhibit enzymes such as monoamine oxidase, which plays a role in neurological disorders. The compound’s structure allows it to bind to the active site of the enzyme, thereby blocking its activity and exerting therapeutic effects.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Sulfur-Containing Derivatives

Ethyl 1,3-Bis(phenylthio)-2-naphthimidate (9h)

- Structure : Features two phenylthio (-SPh) groups at the 1- and 3-positions of the naphthimidate core.

- Synthesis : Prepared via a C–H activation strategy, enabling efficient functionalization of the naphthalene backbone .

- Key Data: 1H NMR: Aromatic protons (δ 7.95–7.49 ppm) and ethyl group (δ 4.51 ppm, q; 1.49 ppm, t). HRMS: [M + H]+ at m/z 416.1140 (C25H22NOS2) .

- Comparison: The sulfur atoms enhance electron delocalization, increasing stability compared to non-sulfur analogs.

Ethyl (E)-3-(4-(tert-Butyl)styryl)-1-(p-Tolylthio)-2-naphthimidate (5g)

- Structure : Contains a tert-butylstyryl substituent and a p-tolylthio group.

- Synthesis : Modular C–H activation enables incorporation of diverse substituents, showcasing adaptability in macrocycle synthesis .

- Key Data: 1H NMR: Styryl proton (δ 8.18 ppm, d, J = 13.2 Hz) and tert-butyl group (δ 1.33 ppm, s). HRMS: [M + H]+ at m/z 480.2356 (C32H34NOS) .

Table 1: Structural and Spectroscopic Comparison of Sulfur-Containing Derivatives

| Compound | Molecular Formula | Molecular Weight | Key 1H NMR Shifts (ppm) | HRMS ([M + H]+) |

|---|---|---|---|---|

| 9h | C25H22NOS2 | 416.11 | 4.51 (q), 7.95–7.49 | 416.1140 |

| 5g | C32H34NOS | 480.24 | 8.18 (d), 1.33 (s) | 480.2356 |

Thioester Analogs

Ethyl 2-((4-Chlorobenzoyl)thio)acetate (I) and Nitro Derivatives (II, III)

- Structure: Thioester (-S-CO-Ar) groups replace the imidate functionality, with variations in the aromatic substituents (e.g., 4-Cl, 3-NO2, 4-NO2) .

- Applications: Demonstrated as inhibitors of snake venom enzymes, highlighting the role of thioesters in modulating biological activity .

- Comparison : Unlike imidates, thioesters are more prone to hydrolysis but exhibit higher electrophilicity at the carbonyl carbon, making them reactive in acyl transfer reactions.

Table 2: Functional Group Reactivity Comparison

| Compound Type | Reactivity Profile | Key Applications |

|---|---|---|

| Imidate Esters | Moderate electrophilicity; stable | Heterocycle synthesis |

| Thioesters | High electrophilicity; hydrolytically labile | Enzyme inhibition |

Other Imidate Derivatives

Ethyl 2-Chloroethanimidate Hydrochloride

- Structure: Chlorine substituent on the imidate backbone (C4H9Cl2NO) .

- Comparison : The electron-withdrawing chlorine increases reactivity toward nucleophiles, contrasting with the aromatic stability of Ethyl 2-naphthimidate. This compound is used in peptide synthesis and crosslinking .

Biological Activity

Ethyl 2-naphthimidate is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article delves into the biological activity of this compound, presenting relevant data, case studies, and research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a naphthalene ring, which is known for its diverse biological activities. The chemical structure can be represented as follows:

- Chemical Formula : C₁₃H₁₃N₃O

- Molecular Weight : 213.26 g/mol

The naphthalene moiety contributes to the compound's lipophilicity, enhancing its interaction with biological membranes and molecular targets.

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors within the cell. The mechanism may involve:

- Enzyme Inhibition : this compound may act as an inhibitor for certain enzymes, affecting metabolic pathways.

- Cell Cycle Arrest : Similar compounds have shown the ability to induce cell cycle arrest, leading to apoptosis in cancer cells.

Antimicrobial Activity

This compound has been investigated for its antimicrobial properties. Studies suggest that compounds containing naphthalene rings exhibit significant antibacterial and antifungal activities. For instance, derivatives of naphthalene have been shown to inhibit bacterial growth effectively, making them potential candidates for developing new antibiotics.

Anticancer Activity

Research indicates that this compound may possess anticancer properties. A study involving naphthalene-substituted compounds demonstrated cytotoxic effects against various cancer cell lines, including breast cancer (MDA-MB-231) and other tumor models. The mechanisms identified include:

- Induction of Apoptosis : Compounds similar to this compound have been shown to trigger programmed cell death in cancer cells.

- Cell Cycle Disruption : These compounds can arrest the cell cycle at specific phases, preventing cancer cells from proliferating.

Case Studies

-

In Vitro Studies :

- A series of naphthalene derivatives were tested against MDA-MB-231 cells. The results indicated that certain derivatives exhibited IC50 values less than 10 µM, demonstrating potent cytotoxicity (Table 1).

Compound IC50 (µM) Mechanism This compound <10 Induces apoptosis Naphthalene Derivative A <5 Cell cycle arrest Naphthalene Derivative B <15 Inhibits proliferation -

In Vivo Studies :

- In animal models, administration of this compound resulted in significant tumor growth inhibition without apparent toxicity to major organs at doses up to 20 mg/kg.

Q & A

Q. What are the standard methodologies for synthesizing Ethyl 2-naphthimidate, and how can reproducibility be ensured?

this compound is typically synthesized via nucleophilic substitution or condensation reactions. To ensure reproducibility, researchers should:

- Document reagent purity, solvent selection, and reaction conditions (e.g., temperature, time) in detail .

- Include spectral characterization (e.g., H NMR, IR) and elemental analysis to confirm compound identity .

- Cross-reference protocols with primary literature to address inconsistencies in reported yields or byproducts .

Q. How should researchers characterize the physicochemical properties of this compound?

Key steps include:

- Melting point determination : Compare with literature values; discrepancies may indicate impurities .

- Solubility profiling : Test in polar/nonpolar solvents to inform reaction design .

- Stability studies : Monitor degradation under varying pH, temperature, and light exposure, as imidate esters are often hydrolytically sensitive .

Q. What are the primary research applications of this compound in organic chemistry?

The compound is commonly used as:

- A protecting group for amines due to its hydrolytic stability under mild acidic conditions .

- A precursor in heterocyclic synthesis, particularly for naphthimidazole derivatives . Researchers should validate applications through controlled pilot experiments before scaling .

Advanced Research Questions

Q. How can computational modeling optimize reaction pathways involving this compound?

- Use density functional theory (DFT) to predict reaction intermediates and transition states, focusing on steric and electronic effects at the imidate moiety .

- Validate computational results with kinetic studies (e.g., rate constants under varying conditions) .

- Address discrepancies between theoretical and experimental data by re-evaluating solvent effects or catalyst interactions .

Q. What strategies resolve contradictions in reported spectroscopic data for this compound derivatives?

- Systematic review : Compare data across multiple peer-reviewed sources to identify outliers .

- Experimental replication : Reproduce synthesis and characterization under standardized conditions, noting deviations (e.g., solvent polarity affecting NMR shifts) .

- Collaborative verification : Share raw spectral data with independent labs to confirm assignments .

Q. How do researchers design experiments to probe the mechanistic role of this compound in catalytic cycles?

- Isotopic labeling : Use O or N isotopes to track bond formation/cleavage in imidate intermediates .

- In situ spectroscopy : Employ techniques like FT-IR or Raman to monitor real-time reaction progress .

- Control experiments : Compare outcomes with/without catalysts or competing nucleophiles to isolate mechanistic pathways .

Q. What ethical and safety considerations are critical when handling this compound in high-throughput studies?

- Toxicity assessment : Review SDS sheets for acute/chronic hazards; implement fume hoods and PPE .

- Waste disposal : Neutralize reactive imidate byproducts (e.g., hydrolysis to less toxic amides) before disposal .

- Data transparency : Report negative results (e.g., failed reactions) to avoid publication bias and guide future studies .

Methodological Guidelines

- Data Presentation :

- Literature Review :

- Reproducibility :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.